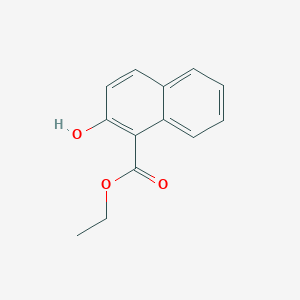

Ethyl 2-hydroxynaphthalene-1-carboxylate

Description

Contextualization within Naphthalene-Derived Compounds

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as the foundational structure for a vast array of chemical derivatives. cerritos.edu These derivatives are of paramount importance across various scientific and industrial domains, including medicinal chemistry, materials science, and the synthesis of dyes and pigments. orgsyn.orgwikipedia.org The introduction of functional groups onto the naphthalene core gives rise to a diverse family of compounds with a wide spectrum of chemical and physical properties.

Ethyl 2-hydroxynaphthalene-1-carboxylate belongs to the hydroxynaphthoic acid ester subclass of naphthalene derivatives. The parent acid, 2-hydroxy-1-naphthoic acid, is synthesized via the Kolbe-Schmitt reaction from 2-naphthol (B1666908), a common industrial chemical. wikipedia.orgmasterorganicchemistry.com The subsequent esterification to yield the ethyl ester provides a versatile handle for further chemical modifications. The specific arrangement of the hydroxyl, carboxylate, and ethyl groups on the naphthalene scaffold imparts unique reactivity and potential for forming complex molecular architectures.

The synthesis of related naphthalene derivatives often involves multi-step processes. For instance, the preparation of 6-hydroxy-2-naphthoic acid, another isomer, can start from β-naphthol, which is first brominated and then subjected to carbonylation. masterorganicchemistry.com Similarly, the synthesis of 2-hydroxy-1-naphthaldehyde (B42665), a related aldehyde, can be achieved through the Reimer-Tiemann reaction of β-naphthol. operachem.com A plausible and established route to Ethyl 2-hydroxynaphthalene-1-carboxylate involves two key steps:

Kolbe-Schmitt Reaction: This reaction introduces a carboxyl group onto a phenol (B47542) or naphthol. In the case of 2-naphthol, treatment with sodium hydroxide (B78521) and then carbon dioxide under pressure and heat yields 2-hydroxy-1-naphthoic acid. wikipedia.orgnih.govlibretexts.org

Fischer Esterification: The resulting 2-hydroxy-1-naphthoic acid can then be esterified with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid, to produce Ethyl 2-hydroxynaphthalene-1-carboxylate. cerritos.eduoperachem.com This is a reversible reaction, often driven to completion by using an excess of the alcohol. chemicalbook.com

Table 1: Physicochemical Properties of Naphthalene and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Naphthalene | 91-20-3 | C₁₀H₈ | 144.17 | 80.26 |

| 2-Naphthol | 135-19-3 | C₁₀H₈O | 144.17 | 121-123 |

| 2-Hydroxy-1-naphthoic acid | 2283-08-1 | C₁₁H₈O₃ | 188.18 | 156-157 |

| Ethyl 2-hydroxynaphthalene-1-carboxylate | 52159-66-7 | C₁₃H₁₂O₃ | 216.23 | Not available |

| Ethyl 1,3-dihydroxynaphthalene-2-carboxylate | 6843-89-6 | C₁₃H₁₂O₄ | 232.23 | Not available |

Note: Data for some compounds may be from computational predictions or related isomers where experimental data for the specific compound is not available. masterorganicchemistry.comlibretexts.orgnih.govresearchgate.netnih.govgoogle.com

Significance as a Privileged Molecular Scaffold in Organic Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The naphthalene ring system is considered one such privileged scaffold due to its presence in numerous bioactive compounds, including both natural products and synthetic drugs. orgsyn.org Its rigid, planar structure provides a defined orientation for appended functional groups to interact with biological macromolecules.

The hydroxynaphthalene carboxylate core, as found in Ethyl 2-hydroxynaphthalene-1-carboxylate, is a key feature in many medicinally important compounds. This scaffold allows for diverse chemical modifications at several key positions:

The hydroxyl group can be alkylated or acylated.

The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

The naphthalene ring itself can undergo electrophilic substitution reactions.

This versatility makes Ethyl 2-hydroxynaphthalene-1-carboxylate a valuable intermediate in the synthesis of more complex molecules. For example, related 1-hydroxynaphthalene-2-carboxanilides have been synthesized and investigated for their anticancer properties. Amidoalkyl naphthols, which can be derived from such scaffolds, are also recognized as important bioactive substances and building blocks for other molecules like 1,3-oxazines. masterorganicchemistry.com

Overview of Current Research Trajectories

Current research involving naphthalene derivatives is vibrant and multifaceted, with significant efforts in medicinal chemistry and materials science. While specific research exclusively focused on Ethyl 2-hydroxynaphthalene-1-carboxylate is not extensively published, the research on closely related structures provides a clear indication of its potential applications and the direction of future studies.

Medicinal Chemistry: A major thrust of research is the development of novel therapeutic agents. Derivatives of hydroxynaphthalene carboxylic acids are being explored for a range of biological activities:

Anticancer Agents: As mentioned, 1-hydroxynaphthalene-2-carboxanilides have shown promising anticancer activity. The naphthalene scaffold's ability to intercalate with DNA is a property that researchers are exploiting in the design of new chemotherapeutics.

Antimicrobial Agents: The naphthalene moiety is a core component of several antifungal and antibacterial drugs. orgsyn.org Research is ongoing to synthesize new naphthalene derivatives with enhanced antimicrobial efficacy.

Enzyme Inhibitors: The structural features of hydroxynaphthalene derivatives make them suitable candidates for the design of enzyme inhibitors, which are crucial in treating a variety of diseases.

Materials Science: The rigid and planar nature of the naphthalene ring makes it an attractive component for the development of novel organic materials. Research in this area includes the synthesis of:

Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are investigated for their potential use as emissive or charge-transporting materials in OLEDs.

Polymers: Hydroxynaphthoic acids are used as monomers in the production of high-performance liquid crystal polymers.

Sensors: The fluorescence properties of some naphthalene derivatives are being harnessed to develop chemical sensors.

The study of Ethyl 2-hydroxynaphthalene-1-carboxylate and its derivatives is poised to contribute significantly to these and other emerging areas of chemical research. Its utility as a versatile building block ensures its continued relevance in the quest for new molecules with tailored properties and functions.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-16-13(15)12-10-6-4-3-5-9(10)7-8-11(12)14/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTYFBHVDAEWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568269 | |

| Record name | Ethyl 2-hydroxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52159-66-7 | |

| Record name | Ethyl 2-hydroxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation

Direct Synthesis Strategies for Ethyl 2-hydroxynaphthalene-1-carboxylate

The direct synthesis of Ethyl 2-hydroxynaphthalene-1-carboxylate is primarily achieved through classical and modern organic reactions that focus on efficiency, yield, and optimization.

The most common and direct method for synthesizing Ethyl 2-hydroxynaphthalene-1-carboxylate is the Fischer-Speier esterification of 2-hydroxynaphthalene-1-carboxylic acid. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol (B145695) to drive the equilibrium towards the ester product. masterorganicchemistry.commasterorganicchemistry.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the ethanol molecule. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.comyoutube.com

Reaction optimization often focuses on catalyst choice, temperature, and water removal to maximize yield. Using ethanol as the solvent ensures it is in large excess, shifting the equilibrium forward. masterorganicchemistry.com A general procedure for a similar compound, 2-hydroxy-3-naphthoic esters, involves refluxing the corresponding acid in the presence of alcohol and concentrated H₂SO₄ for several hours. niscpr.res.in

Table 1: Representative Conditions for Fischer Esterification of Naphthoic Acids

| Starting Material | Reagent | Catalyst | Reaction Time | Yield |

|---|---|---|---|---|

| 2-Hydroxy-1-naphthoic acid | Ethanol (excess) | Conc. H₂SO₄ | 8-10 h (reflux) | High |

This table is illustrative of typical Fischer esterification conditions as applied to naphthoic acid derivatives.

Condensation reactions provide an alternative route to Ethyl 2-hydroxynaphthalene-1-carboxylate. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org While direct condensation to form the target compound is less common than esterification, related syntheses, such as the Claisen condensation, can produce β-keto esters which are structurally related and can be precursors. suniv.ac.in

For instance, a targeted synthesis could potentially involve the reaction of a 2-naphthol (B1666908) derivative with a reagent like diethyl carbonate in the presence of a strong base. Another plausible route is the condensation of 2-naphthol with an appropriate dicarbonyl compound under specific catalytic conditions to introduce the desired carboxylate functionality at the C1 position.

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reaction steps in a single vessel without isolating intermediates. nih.govrsc.org The synthesis of 1-aminoalkyl-2-naphthols via a one-pot, three-component reaction of 2-naphthol, aldehydes, and amines highlights the utility of this approach for functionalizing the naphthol scaffold. ijcmas.com A plausible mechanism for these reactions involves the acid-catalyzed in situ formation of ortho-quinone methide (o-QM) intermediates from 2-naphthol and an aldehyde, which then react with a nucleophile. ijcmas.comuctm.edu

While a specific MCR for the direct synthesis of Ethyl 2-hydroxynaphthalene-1-carboxylate is not prominently documented, the principles can be applied. A hypothetical one-pot synthesis could involve the formylation of 2-naphthol (e.g., via a Reimer-Tiemann reaction), followed by in-situ oxidation to the carboxylic acid and subsequent esterification, all within a single reaction vessel. researchgate.net The development of such a process would be a significant step towards a more streamlined and environmentally friendly synthesis.

Synthesis of Related Naphthofuran and Naphthopyran Systems Incorporating Carboxylate Moieties

The core structure of Ethyl 2-hydroxynaphthalene-1-carboxylate is a valuable precursor for synthesizing more complex heterocyclic systems like naphthofurans and naphthopyrans. These fused-ring systems are of significant interest due to their presence in many biologically active natural products. researchgate.net

Annulation reactions are powerful tools for constructing fused ring systems. A variety of methods have been developed for the synthesis of naphthofurans starting from naphthol precursors.

One notable method is the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with ethyl chloroacetate in the presence of potassium carbonate in dimethylformamide (DMF) to yield ethyl naphtho[2,1-b]furan-2-carboxylate. researchgate.net This reaction proceeds via an initial O-alkylation followed by an intramolecular condensation to form the furan (B31954) ring.

Another modern approach involves the visible-light-mediated site-selective oxidative annulation of naphthols with alkynes. nih.gov This method avoids the need for a metal photocatalyst and can be used to synthesize a wide variety of highly functionalized naphthofurans. nih.govdntb.gov.ua By choosing an alkyne bearing an ester group, this method can be adapted to produce naphthofurans with carboxylate moieties.

Table 2: Annulation Reactions for Synthesis of Carboxylate-Substituted Naphthofurans

| Naphthol Precursor | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| 2-Hydroxy-1-naphthaldehyde | Ethyl chloroacetate | K₂CO₃, DMF | Ethyl naphtho[2,1-b]furan-2-carboxylate researchgate.net |

| 2-Naphthol | Phenylacetylene | Visible light, Thiophenol | Functionalized Naphthofuran nih.gov |

Cycloaddition reactions, such as the Diels-Alder [4+2] and [3+2] cycloadditions, are fundamental strategies for the formation of cyclic and heterocyclic compounds. nih.govrsc.org These reactions have been successfully applied to the synthesis of naphthofuran systems.

For example, a [3+2] cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones with various alkenes or phenylacetylene, mediated by ceric ammonium nitrate (CAN), can produce naphtho[2,3-b]furan-4,9-dione and naphtho[1,2-b]furan-4,5-dione derivatives. scispace.com More recently, a visible-light-mediated [3+2] cycloaddition has been developed, offering a greener alternative that proceeds without any bases, metals, or other catalysts to yield naphtho[2,3-b]furan-4,9-diones. mdpi.com By employing alkenes or alkynes substituted with a carboxylate group, this methodology can be used to synthesize the corresponding carboxylate-functionalized naphthofurans.

These cycloaddition strategies provide a high degree of control over the regioselectivity and functional group tolerance of the resulting fused heterocyclic products. mdpi.com

Intramolecular Rearrangements and Cyclizations (e.g., Wittig reactions)

The construction of the substituted naphthalene (B1677914) core of Ethyl 2-hydroxynaphthalene-1-carboxylate can be achieved through elegant intramolecular rearrangement and cyclization strategies. These methods leverage precursor molecules that rearrange internally to form the desired aromatic system, often with high efficiency and control.

A significant advancement in this area is the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes. This transformation provides a novel route to 1-hydroxy-2-naphthoic acid esters, the parent acid of the target compound nih.govescholarship.org. The reaction proceeds via an unexpected 1,2-acyl shift, where an ester group migrates to an adjacent carbon. This methodology is notable for its ability to generate novel substitution patterns on the naphthalene ring that are otherwise difficult to access nih.gov. The scope of this reaction is broad, tolerating a variety of substituents on the aromatic ring of the precursor, leading to good to excellent yields of the rearranged product nih.gov.

| Substituent on Precursor (A-ring) | Yield (%) |

|---|---|

| 4-Phenyl | 94 |

| 4-(p-Nitrophenyl) | 80 |

| 4-(p-Methoxyphenyl) | 99 |

| 4-Bromo | 87 |

| 3-Methyl | 84 |

Another powerful strategy involves the electrophilic cyclization of appropriately substituted alkynes nih.govacs.org. Arene-containing propargylic alcohols, for instance, can undergo a 6-endo-dig cyclization when treated with electrophiles like iodine monochloride (ICl) or bromine (Br₂) to regioselectively produce a variety of substituted naphthalenes under mild conditions nih.gov.

While the Wittig reaction is classically known as an intermolecular olefination method for converting aldehydes and ketones into alkenes, it is not a direct intramolecular route to this specific ester organic-chemistry.orgwikipedia.org. However, in a novel, Wittig-inspired approach, the core naphthalene structure can be synthesized via a nitrogen-to-carbon transmutation of isoquinolines. This process uses a phosphonium ylide as a carbon source and proceeds through a key triene intermediate that undergoes a 6π-electrocyclization to form the naphthalene ring nih.govnih.govresearchgate.net. This demonstrates how principles from classic reactions can be adapted into sophisticated cyclization cascades.

Catalytic Strategies in Ethyl 2-hydroxynaphthalene-1-carboxylate Synthesis

Catalysis is central to the efficient and selective synthesis of Ethyl 2-hydroxynaphthalene-1-carboxylate. Various catalytic systems, including traditional acid/base catalysts, transition metals, organocatalysts, and enzymes, have been explored to optimize the synthesis.

Acid and Base Catalysis

Acid catalysis is a cornerstone in several synthetic routes. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are particularly effective in promoting the intramolecular rearrangement of oxabenzonorbornadienes to form 1-hydroxy-2-naphthoic acid esters nih.gov. Other acid catalysts, including mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid, can also be employed in the esterification of the corresponding hydroxynaphthoic acid or in cyclization reactions leading to the naphthalene skeleton google.comnih.gov. Base catalysis is also utilized, for example, in the alkylation of phenolic precursors or in condensation reactions to build up the carbon framework before cyclization nih.gov.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling for derivatization)

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, offers a powerful tool for the derivatization of the Ethyl 2-hydroxynaphthalene-1-carboxylate scaffold. The Suzuki-Miyaura coupling reaction is a prime example, enabling the formation of carbon-carbon bonds between an organohalide (or triflate) and an organoboron compound yonedalabs.com.

For derivatization, the hydroxyl group of the naphthalene ester can be converted into a triflate, a good leaving group. This triflate derivative can then be coupled with a wide array of aryl or vinyl boronic acids or esters to introduce diverse substituents onto the naphthalene ring. This method is highly valued for its functional group tolerance and reliability nih.gov.

| Naphthyl-Triflate Derivative | Boronic Acid Coupling Partner | Catalyst System | Resulting Product Structure |

|---|---|---|---|

| Ethyl 2-(trifluoromethanesulfonyloxy)naphthalene-1-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Ethyl 2-phenylnaphthalene-1-carboxylate |

| Ethyl 2-(trifluoromethanesulfonyloxy)naphthalene-1-carboxylate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Ethyl 2-(p-tolyl)naphthalene-1-carboxylate |

| Ethyl 2-(trifluoromethanesulfonyloxy)naphthalene-1-carboxylate | Vinylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Ethyl 2-vinylnaphthalene-1-carboxylate |

| Ethyl 2-(trifluoromethanesulfonyloxy)naphthalene-1-carboxylate | Thiophene-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Ethyl 2-(thiophen-2-yl)naphthalene-1-carboxylate |

Organocatalysis and Enzyme-Mediated Transformations

Modern synthetic chemistry has seen a surge in the use of organocatalysis, which employs small, metal-free organic molecules to catalyze reactions, often with high stereoselectivity beilstein-journals.org. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been successfully used in asymmetric reactions to create chiral naphthalene derivatives beilstein-journals.org. Such strategies could be adapted for the enantioselective synthesis of chiral precursors to Ethyl 2-hydroxynaphthalene-1-carboxylate.

Enzyme-mediated transformations represent another frontier, offering unparalleled selectivity under mild, environmentally friendly conditions. Specific decarboxylase enzymes have been shown to catalyze the regioselective ortho-carboxylation of phenols using bicarbonate as the carbon source mdpi.comacs.org. This "enzymatic Kolbe-Schmitt" reaction could be applied to 2-naphthol to directly and selectively install the carboxylic acid group at the C1 position, which could then be esterified mdpi.comacs.org. The naphthalene carboxylase found in certain anaerobic bacteria is a prime example of an enzyme that catalyzes the specific carboxylation of naphthalene to 2-naphthoate asm.org.

Green Chemistry Approaches (e.g., Ultrasonic Irradiation, Solvent-Free Conditions)

In line with the principles of green chemistry, methods that reduce energy consumption, waste, and the use of hazardous solvents are highly desirable. Ultrasonic irradiation has emerged as a powerful tool in the synthesis of naphthol derivatives. Sonication can dramatically accelerate reaction rates, increase yields, and enable reactions to proceed under milder conditions compared to conventional heating unito.itnih.govtandfonline.com. For example, the condensation of 2-naphthol with aldehydes is significantly enhanced by ultrasound unito.ittandfonline.com.

Solvent-free, or neat, reaction conditions are another key green chemistry approach. Often combined with heterogeneous catalysts, these methods minimize solvent waste and can simplify product purification researchgate.netmdpi.com. The synthesis of various naphthol derivatives has been successfully achieved under solvent-free conditions, demonstrating the viability of this approach for reducing the environmental impact of the synthesis researchgate.net.

| Reaction | Condition | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Condensation of 2-naphthol and benzaldehyde | Conventional Heating | 5 hours | 75 | tandfonline.com |

| Ultrasonic Irradiation | 15 minutes | 92 | tandfonline.com | |

| Synthesis of amidoalkyl naphthols | Stirring (Silent) | 3 hours | 65 | |

| Ultrasonic Irradiation | 10 minutes | 94 |

Reaction Mechanism Investigations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For the Lewis-acid-mediated synthesis of 1-hydroxy-2-naphthoic acid esters from oxabenzonorbornadienes, a detailed mechanism has been proposed nih.gov. The reaction is initiated by the coordination of the Lewis acid to the ether oxygen, followed by the opening of the oxa-bridge to form a carbocation. The key step is the subsequent 1,2-acyl shift of the ester group. This migration is followed by a rearomatization step through the loss of a proton to yield the stable naphthol product nih.gov.

In the Wittig-inspired synthesis of naphthalenes from isoquinolines, mechanistic studies indicate that the reaction begins with the attack of the phosphonium ylide on the isoquinoline ring, leading to a ring-opened triene intermediate. This intermediate then undergoes a thermally allowed conrotatory 6π-electrocyclization, a type of pericyclic reaction, to form a new six-membered ring. The final step is the elimination of triphenylphosphine and an amine to afford the aromatic naphthalene product nih.govnih.gov.

The mechanism of the Suzuki-Miyaura cross-coupling is well-established and proceeds through a catalytic cycle involving a palladium catalyst yonedalabs.com. The cycle consists of three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-triflate bond of the naphthyl derivative, forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the triflate group. This step requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond and regenerating the active Pd(0) catalyst, which can then begin a new cycle yonedalabs.com.

Elucidation of Key Intermediates

The synthesis of Ethyl 2-hydroxynaphthalene-1-carboxylate hinges on the formation of specific, transient species that dictate the reaction's progress and outcome. The primary synthetic route involves the Kolbe-Schmitt reaction for the carboxylation of 2-naphthol, followed by Fischer esterification.

In the initial carboxylation step, the key intermediate is the sodium 2-naphthoxide, formed by the deprotonation of 2-naphthol with a strong base, typically sodium hydroxide (B78521). jk-sci.comwikipedia.orgucla.edu This phenoxide is significantly more reactive towards electrophilic attack than the parent naphthol due to the increased electron density on the aromatic ring. slideshare.net

Subsequent to its formation, the sodium 2-naphthoxide interacts with carbon dioxide to form a crucial complex. Theoretical studies have identified this as a sodium 2-naphthoxide-CO2 complex. researchgate.netresearchgate.net Within this complex, the carbon dioxide molecule is positioned to facilitate an electrophilic attack on the electron-rich naphthalene ring. researchgate.net The reaction then proceeds through a transition state to form a carboxylated intermediate.

The esterification of the resulting 2-hydroxy-1-naphthoic acid to Ethyl 2-hydroxynaphthalene-1-carboxylate proceeds via the well-established Fischer esterification mechanism. The key intermediate in this acid-catalyzed reaction is a protonated carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by ethanol. This attack forms a tetrahedral intermediate, which, after a series of proton transfers, eliminates a molecule of water to yield the final ester product. masterorganicchemistry.commasterorganicchemistry.com

| Reaction Step | Key Intermediate | Description |

|---|---|---|

| Carboxylation (Kolbe-Schmitt) | Sodium 2-naphthoxide | Formed by the deprotonation of 2-naphthol, it acts as the nucleophile. |

| Carboxylation (Kolbe-Schmitt) | Sodium 2-naphthoxide-CO2 complex | A transient complex that precedes the electrophilic attack of CO2 on the naphthalene ring. |

| Esterification (Fischer) | Protonated 2-hydroxy-1-naphthoic acid | Increases the electrophilicity of the carbonyl carbon for attack by ethanol. |

| Esterification (Fischer) | Tetrahedral Intermediate | Formed after the nucleophilic attack of ethanol on the protonated carbonyl group. |

Electron Transfer and Bond Formation Pathways

The formation of Ethyl 2-hydroxynaphthalene-1-carboxylate involves a series of orchestrated electron movements and bond formations. The Kolbe-Schmitt reaction, while involving charged intermediates, is primarily described as an electrophilic aromatic substitution rather than a single-electron transfer (SET) process.

The critical bond formation occurs between a carbon atom of the naphthalene ring and the carbon atom of carbon dioxide. The electron-rich sodium 2-naphthoxide acts as the nucleophile, and the carbon atom of CO2, which is electron-deficient, serves as the electrophile. slideshare.netresearchgate.net The reaction is believed to proceed through a concerted mechanism where the C-C bond is formed as the pi-electrons of the aromatic ring attack the carbon of the CO2 molecule. This electrophilic attack temporarily disrupts the aromaticity of the naphthalene ring, leading to the formation of a keto-intermediate, which then tautomerizes to restore aromaticity and form the carboxylate. jk-sci.com

In the subsequent Fischer esterification, the key bond formation is the C-O bond between the carbonyl carbon of 2-hydroxy-1-naphthoic acid and the oxygen atom of ethanol. masterorganicchemistry.commasterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This protonation makes the carbonyl carbon more electrophilic. The lone pair of electrons on the oxygen atom of ethanol then attacks this electrophilic carbon, forming a new C-O bond and the tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com The pathway then involves proton transfers and the elimination of a water molecule to form the final ester. masterorganicchemistry.commasterorganicchemistry.com

| Reaction Step | Key Bond Formed | Mechanism |

|---|---|---|

| Carboxylation (Kolbe-Schmitt) | C-C (aromatic ring - carboxyl group) | Electrophilic aromatic substitution. |

| Esterification (Fischer) | C-O (carbonyl - ethoxy group) | Nucleophilic acyl substitution. |

Regioselectivity and Stereoselectivity Control

Regioselectivity:

The control of regioselectivity is a critical aspect of the synthesis of Ethyl 2-hydroxynaphthalene-1-carboxylate, particularly during the carboxylation of 2-naphthol. The hydroxyl group of 2-naphthol is an activating, ortho-, para-directing group. In the case of 2-naphthol, the possible positions for electrophilic attack are C1 and C3.

The formation of the desired 2-hydroxy-1-naphthoic acid (carboxylation at the C1 position) is kinetically favored, especially when using sodium 2-naphthoxide at lower temperatures. researchgate.net However, the thermodynamically more stable product is 2-hydroxy-3-naphthoic acid. wikipedia.org The regioselectivity of the Kolbe-Schmitt reaction is highly sensitive to the reaction conditions, including the nature of the alkali metal cation, temperature, and pressure. wikipedia.org

The use of sodium phenoxide tends to favor ortho-carboxylation, leading to the desired 1-carboxy product. jk-sci.com In contrast, the use of potassium phenoxide can lead to a higher proportion of the para-substituted product, which in the case of 2-naphthol corresponds to carboxylation at other positions. The formation of the kinetically controlled product, 2-hydroxy-1-naphthoic acid, is generally achieved under milder conditions. researchgate.net

Stereoselectivity:

The synthesis of Ethyl 2-hydroxynaphthalene-1-carboxylate from 2-naphthol and ethanol does not involve the formation of any new chiral centers. The starting materials, 2-naphthol and ethanol, are achiral, and the reaction intermediates in both the Kolbe-Schmitt reaction and the Fischer esterification are also achiral. Therefore, stereoselectivity is not a consideration in this synthetic pathway, and the final product is obtained as a single achiral compound.

| Parameter | Influence on Regioselectivity | Favored Product |

|---|---|---|

| Alkali Metal Cation | Sodium favors ortho-carboxylation. | 2-Hydroxy-1-naphthoic acid |

| Temperature | Lower temperatures favor the kinetic product. | 2-Hydroxy-1-naphthoic acid |

| Reaction Time | Shorter reaction times can favor the kinetic product. | 2-Hydroxy-1-naphthoic acid |

Comprehensive Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

A ¹H NMR spectrum for Ethyl 2-hydroxynaphthalene-1-carboxylate would be expected to show distinct signals for each unique proton in the molecule. This would include signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), multiple signals in the aromatic region corresponding to the six protons on the naphthalene (B1677914) ring, and a signal for the hydroxyl proton. The precise chemical shifts (ppm) and coupling constants (Hz) are determined by the electronic environment of each proton. For example, the proximity of the hydroxyl and carboxylate groups to the naphthalene ring protons would influence their specific shifts. However, without experimental data, a detailed analysis and creation of a data table is not possible.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For Ethyl 2-hydroxynaphthalene-1-carboxylate, one would expect to see 13 distinct signals, corresponding to each carbon atom in its unique environment. This would include two signals for the ethyl ester carbons, a signal for the ester carbonyl carbon, and ten signals for the naphthalene ring carbons (including those bearing the hydroxyl and carboxylate groups). The chemical shifts of the aromatic carbons would be particularly informative for confirming the substitution pattern. stackexchange.comresearchgate.net A detailed assignment and data table cannot be generated without access to an experimental spectrum. stackexchange.com

Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, which is invaluable for tracing the connectivity within the naphthalene ring's proton network.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This technique would be critical for assigning the quaternary (non-protonated) carbons, such as the carbon of the carbonyl group and the carbons of the naphthalene ring attached to the hydroxyl and carboxylate groups, by correlating them with nearby protons. nih.govresearchgate.net

Without experimental 2D NMR data, a definitive structural confirmation and assignment of all NMR signals is impossible. stackexchange.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its precise elemental formula. For Ethyl 2-hydroxynaphthalene-1-carboxylate (C₁₃H₁₂O₃), HRMS would be used to confirm this exact formula by matching the experimental mass to the calculated theoretical mass. While HRMS data is available for many related naphthalene derivatives, none could be found for the specific title compound. mdpi.com

Fragmentation Pattern Analysis

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides clues to the molecule's structure. For an ester like Ethyl 2-hydroxynaphthalene-1-carboxylate, common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl carboxylate group. The stability of the resulting naphthalene-based fragments would influence the observed pattern. A detailed analysis requires an experimental mass spectrum, which is currently unavailable in the reviewed literature and databases.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Key Functional Group Vibrations

The IR spectrum of Ethyl 2-hydroxynaphthalene-1-carboxylate displays characteristic absorption bands that confirm the presence of its key functional groups: a hydroxyl group (-OH), an ester group (-COOEt), and a naphthalene ring system.

The hydroxyl group is typically observed as a broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of a hydrogen-bonded O-H stretching vibration. dntb.gov.uachegg.com The ester functional group is identified by its strong carbonyl (C=O) stretching vibration. Because the carbonyl group is conjugated with the naphthalene ring, this absorption is expected to appear in the range of 1730-1715 cm⁻¹. vscht.czorgchemboulder.com Furthermore, the C-O stretching vibrations associated with the ester linkage typically produce two or more bands in the 1300-1000 cm⁻¹ region. vscht.czorgchemboulder.com

The aromatic naphthalene core contributes to several bands in the spectrum. The aromatic C-H stretching vibrations are generally found at wavenumbers slightly above 3000 cm⁻¹. libretexts.org The characteristic C=C stretching vibrations within the aromatic ring system typically appear in the 1680-1400 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations also provide information about the substitution pattern of the naphthalene ring. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 | Broad, Strong |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Ester (α,β-unsaturated) | C=O Stretch | 1730 - 1715 | Strong |

| Aromatic | C=C Stretch | 1680 - 1400 | Medium to Weak |

| Ester (-COOEt) | C-O Stretch | 1300 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of Ethyl 2-hydroxynaphthalene-1-carboxylate is dominated by the electronic transitions within its chromophores. The primary chromophore in this molecule is the extensive π-conjugated system of the 2-naphthol (B1666908) moiety. nih.gov The absorption of UV radiation excites electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy ones (LUMO - Lowest Unoccupied Molecular Orbital). chegg.com

The expected electronic transitions are primarily π → π* transitions, which are characteristic of aromatic systems and conjugated carbonyl compounds. chegg.com These transitions are typically of high intensity. The presence of the hydroxyl (-OH) and ethyl carboxylate (-COOEt) groups, which are auxochromes, can cause a shift in the wavelength of maximum absorption (λmax) compared to unsubstituted naphthalene. Specifically, the hydroxyl group, an electron-donating group, is known to cause a bathochromic shift (a shift to longer wavelengths). The spectrum of the parent chromophore, 2-naphthol, shows a λmax at approximately 274 nm. researchgate.net The addition of the ethyl carboxylate group at the 1-position further influences the electronic distribution and the resulting absorption spectrum. The non-bonding electrons (n) on the oxygen atoms of the hydroxyl and carbonyl groups can also participate in n → π* transitions, although these are generally much weaker in intensity than π → π* transitions.

| Chromophore | Electronic Transition | Expected λmax Region (nm) | Description |

|---|---|---|---|

| Naphthalene Ring and Conjugated Ester | π → π | ~270 - 330 | High intensity absorption due to the extended conjugated system. |

| n → π | > 300 | Low intensity absorption from non-bonding electrons on oxygen atoms. |

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov

Intermolecular Interactions and Crystal Packing

The crystal packing of Ethyl 2-hydroxynaphthalene-1-carboxylate is governed by a network of intermolecular interactions. The prominent functional groups, the hydroxyl and carbonyl groups, are key participants in hydrogen bonding. A strong intermolecular hydrogen bond is expected between the hydroxyl group of one molecule and the carbonyl oxygen of the ester group of a neighboring molecule. This type of O-H···O interaction is a dominant force in organizing the molecules in the crystal lattice. researchgate.net

Absolute Configuration Assignment

The determination of the absolute configuration of a chiral molecule is a critical aspect of its complete structural elucidation. For Ethyl 2-hydroxynaphthalene-1-carboxylate, which possesses a stereogenic center at the C1 position of the naphthalene ring, the assignment of the absolute configuration as either (R) or (S) is fundamental to understanding its stereochemical properties. However, a thorough review of the scientific literature and chemical databases indicates a notable absence of studies focused on the chiral resolution and subsequent absolute configuration assignment of this specific compound.

While methods for determining absolute configuration are well-established in organic chemistry, their application to Ethyl 2-hydroxynaphthalene-1-carboxylate has not been documented. Techniques such as X-ray crystallography of a single enantiomer or a diastereomeric derivative, and chiroptical methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for such assignments. nih.govnih.gov In a typical workflow, the racemic mixture of the compound would first be separated into its individual enantiomers through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. mdpi.comtcichemicals.com Following successful resolution, the absolute stereochemistry of the purified enantiomers would be determined.

For instance, X-ray diffraction analysis of a single crystal of one of the enantiomers provides an unambiguous determination of its three-dimensional structure, from which the (R) or (S) configuration can be assigned. nih.gov Alternatively, the experimental ECD spectrum of an enantiomer can be compared with the spectrum predicted by quantum-chemical calculations for a specific configuration. A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. nih.govmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral derivatizing agents, is another common method to establish absolute stereochemistry. nih.govresearchgate.netnih.gov

Despite the availability of these methods, research focusing on the enantioselective synthesis or chiral resolution of Ethyl 2-hydroxynaphthalene-1-carboxylate is not present in the accessible scientific literature. beilstein-journals.orgrsc.orgnih.gov Studies on related chiral naphthalene derivatives, such as the axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL), are extensive, but these compounds differ significantly in their stereochemical nature from the point chirality of the target molecule. researchgate.netrsc.orgrsc.org

Consequently, there are no published research findings or corresponding data tables detailing the specific crystallographic parameters, ECD spectral data, or NMR spectroscopic data that would be necessary to assign the absolute configuration of the enantiomers of Ethyl 2-hydroxynaphthalene-1-carboxylate. The absence of such data precludes a detailed discussion and presentation of the absolute configuration for this compound.

Computational Chemistry and Theoretical Investigations of Molecular Attributes

Electronic Structure Calculations

Detailed electronic structure calculations are fundamental to understanding the reactivity and spectroscopic properties of a molecule.

Density Functional Theory (DFT) for Ground State Properties

To investigate the ground state properties of Ethyl 2-hydroxynaphthalene-1-carboxylate, Density Functional Theory (DFT) calculations would be necessary. This would involve optimizing the molecular geometry to find the lowest energy structure. Using a suitable functional (like B3LYP) and basis set (such as 6-311++G(d,p)), one could calculate key parameters including bond lengths, bond angles, and dihedral angles. nih.govnih.gov These theoretical values, when compared with experimental data (if available), provide a measure of the accuracy of the computational method. Furthermore, DFT is used to compute thermodynamic parameters like enthalpy, entropy, and heat capacity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the electronic transitions and UV-Visible absorption properties, Time-Dependent Density Functional Theory (TD-DFT) calculations are the standard approach. materialsciencejournal.org This method calculates the energies of the excited states, which correspond to the absorption peaks in a UV-Vis spectrum. The calculations would yield the major electronic transitions, their oscillator strengths, and the orbitals involved, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier orbitals. nih.govmaterialsciencejournal.org

Molecular Orbital Analysis (HOMO-LUMO)

The analysis of the frontier molecular orbitals, HOMO and LUMO, is crucial for describing a molecule's chemical reactivity and stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap generally implies a more reactive molecule. mdpi.comnih.gov A study on Ethyl 2-hydroxynaphthalene-1-carboxylate would involve calculating these orbital energies and mapping their electron density distributions to predict sites of electrophilic and nucleophilic attack.

Conformational Analysis and Dynamics

The flexibility of the ethyl ester group necessitates a thorough investigation of the molecule's conformational possibilities and dynamics.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) scan would be required to explore the conformational space of Ethyl 2-hydroxynaphthalene-1-carboxylate. researchgate.net This is typically done by systematically changing a specific dihedral angle—for instance, the angle defining the orientation of the ester group relative to the naphthalene (B1677914) ring—and calculating the energy at each step. researchgate.net The resulting energy profile reveals the locations of stable conformers (energy minima) and the transition states that separate them (energy maxima), providing insight into the energy barriers for rotation. libretexts.org

Rotameric Studies and Conformational Isomerism

From the PES scan, one can identify and characterize the different stable conformers, or rotamers, of the molecule. This analysis would detail the geometric parameters and relative energies of each conformer. The study would determine which conformation is the most stable (the global minimum) and the relative populations of the different conformers at thermal equilibrium. Such studies are vital for understanding how the molecule's shape influences its interactions and properties.

While the framework for a detailed computational analysis of Ethyl 2-hydroxynaphthalene-1-carboxylate is well-established within theoretical chemistry, the specific application to this compound is not found in the current body of scientific literature. The execution of the DFT, TD-DFT, and conformational analyses outlined above would be required to generate the specific data needed for a comprehensive and scientifically accurate article. Until such research is conducted and published, a detailed report on the computational attributes of this specific molecule cannot be compiled.

Reactivity and Interaction Descriptors

Reactivity descriptors derived from computational chemistry are crucial for predicting how a molecule will interact with other chemical species. They help in identifying the most reactive sites within the molecule and the nature of its interactions.

Fukui functions are central to conceptual DFT and are used to describe the sensitivity of the electron density of a system to a change in the number of electrons. This allows for the identification of sites within the molecule that are most susceptible to either nucleophilic or electrophilic attack. The local softness of a particular atomic site, and thus its reactivity, is pinpointed by these functions.

The global electrophilicity index (ω) and nucleophilicity index (N) provide a quantitative scale for a molecule's ability to act as an electron acceptor or donor, respectively. researchgate.netresearchgate.net The electrophilicity index is calculated from the electronic chemical potential (μ) and chemical hardness (η), which are related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A higher electrophilicity index indicates a greater capacity to accept electrons. Electrophiles are often classified based on this index: strong electrophiles typically have ω > 1.5 eV, moderate ones have ω between 0.8 and 1.5 eV, and weak electrophiles have ω < 0.8 eV. researchgate.net

Conversely, the nucleophilicity N index is often defined as the inverse of the electrophilicity index, derived from the HOMO energy of the nucleophile. researchgate.net This scale classifies nucleophiles as strong (N > 3.00 eV), moderate (2.00 eV < N < 3.00 eV), or marginal (N < 2.00 eV). researchgate.net For Ethyl 2-hydroxynaphthalene-1-carboxylate, the presence of the electron-rich naphthalene ring and the hydroxyl group suggests significant nucleophilic character, while the electron-withdrawing carbonyl group provides an electrophilic site. Computational analysis would precisely quantify these attributes, pinpointing the oxygen atoms of the hydroxyl and carbonyl groups, as well as specific carbon atoms in the aromatic system, as key sites for reactivity.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. wolfram.comresearchgate.net The MEP surface is colored according to the local electrostatic potential, providing a clear guide to the molecule's reactive sites. researchgate.net

Red, Orange, and Yellow Regions : These colors indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue Regions : This color signifies positive electrostatic potential, representing areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.

Green Regions : These areas represent neutral or near-zero potential.

For Ethyl 2-hydroxynaphthalene-1-carboxylate, an MEP map would reveal distinct regions of reactivity. The area around the carbonyl oxygen (C=O) of the ester group and the oxygen of the hydroxyl (-OH) group would be intensely red, indicating the highest electron density and the primary sites for electrophilic attack. researchgate.netresearchgate.net The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), making it a site for nucleophilic interaction. The naphthalene ring would display a more complex potential surface, with negative potential (yellow to orange) delocalized across the π-system, suggesting its susceptibility to electrophiles.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to define atomic interactions and chemical bonds. wikipedia.orgamercrystalassn.orgwiley-vch.de Developed by Richard Bader, QTAIM partitions a molecule into atomic basins based on the gradient vector field of the electron density. wikipedia.orgwiley-vch.de The analysis focuses on critical points (CPs) where the gradient of the electron density is zero.

Key QTAIM descriptors at a bond critical point (BCP) between two atoms include:

Electron Density (ρ(r)) : Its magnitude correlates with the bond order.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) indicates a shared interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted in the internuclear region. researchgate.net

In Ethyl 2-hydroxynaphthalene-1-carboxylate, QTAIM analysis would be instrumental in characterizing the intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the ester group. The presence of a BCP between these two atoms, along with a positive Laplacian value, would confirm a closed-shell hydrogen bonding interaction. Furthermore, the analysis would quantify the covalent character of the C-C, C-O, C-H, and O-H bonds within the molecule, providing a detailed electronic and structural portrait. researchgate.net

Computational Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic parameters, which can aid in the interpretation of experimental data or serve as a predictive tool for uncharacterized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts (δ) have become a standard tool to assist in spectral assignment and structural verification. researchgate.netwsu.edu The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating isotropic shielding constants (σ). nih.gov These shielding constants are then converted to chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS). researchgate.net Calculations are often performed using DFT methods, such as B3LYP, and can include solvent effects to better mimic experimental conditions. researchgate.netnih.gov

For Ethyl 2-hydroxynaphthalene-1-carboxylate, the calculated ¹H and ¹³C NMR chemical shifts would provide a detailed spectrum for comparison. The proton shifts would clearly distinguish between the aromatic protons on the naphthalene ring, the hydroxyl proton, and the methylene (B1212753) and methyl protons of the ethyl group. Similarly, the ¹³C spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (some deshielded by the hydroxyl and carboxylate groups), and the aliphatic carbons of the ethyl ester. compoundchem.comucalgary.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 2-hydroxynaphthalene-1-carboxylate Note: These are representative values based on computational models and typical ranges for similar functional groups. Actual calculated values depend on the specific level of theory and basis set used.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~1.4 | ~14 |

| -CH₂- (ethyl) | ~4.4 | ~61 |

| Aromatic C-H | 7.0 - 8.5 | 110 - 135 |

| Aromatic C-O | N/A | ~155 |

| Aromatic C-COO | N/A | ~110 |

| C=O (ester) | N/A | ~170 |

| Ar-OH | 9.0 - 11.0 | N/A |

Computational vibrational analysis predicts the infrared (IR) and Raman frequencies of a molecule, corresponding to its specific vibrational modes. nih.gov These calculations are typically performed at the same level of theory as the geometry optimization. The resulting frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors, improving agreement with experimental data. nih.gov

A simulated vibrational spectrum for Ethyl 2-hydroxynaphthalene-1-carboxylate would highlight key functional group frequencies. The most prominent bands would include:

O-H Stretch : A broad band expected in the 3200-3400 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group.

C-H Stretches : Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be just below 3000 cm⁻¹.

C=O Stretch : A strong, sharp absorption for the ester carbonyl group, expected around 1650-1680 cm⁻¹, with its frequency lowered due to conjugation with the naphthalene ring and the intramolecular hydrogen bond.

C=C Stretches : Aromatic ring stretching vibrations would occur in the 1450-1600 cm⁻¹ region. researchgate.net

C-O Stretches : Bands corresponding to the C-O stretching of the ester and the hydroxyl group would be found in the 1100-1300 cm⁻¹ fingerprint region. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for Ethyl 2-hydroxynaphthalene-1-carboxylate Note: These are representative frequency ranges. Precise calculated values depend on the computational method.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H stretch (H-bonded) | 3200 - 3400 | Strong, Broad |

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| Aliphatic C-H stretch | 2850 - 2980 | Medium |

| C=O stretch (conjugated ester) | 1650 - 1680 | Strong, Sharp |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| C-O stretch (ester/phenol) | 1100 - 1300 | Strong |

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent medium can significantly influence the electronic structure, molecular properties, and reactivity of a solute molecule. For compounds like Ethyl 2-hydroxynaphthalene-1-carboxylate, computational chemistry provides powerful tools to investigate these interactions. Theoretical models, particularly those combining Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), are employed to predict how molecular attributes change in different solvent environments. These investigations are crucial for understanding the photophysical behavior and reaction dynamics of the molecule in solution.

Detailed research findings from computational studies on molecules with similar structural motifs, such as other 2-hydroxynaphthalene derivatives, reveal that solvent polarity plays a critical role in modulating their electronic and photophysical properties. The methodologies from these studies serve as a robust framework for predicting the behavior of Ethyl 2-hydroxynaphthalene-1-carboxylate.

Detailed Research Findings

While direct computational studies on Ethyl 2-hydroxynaphthalene-1-carboxylate are not extensively detailed in the reviewed literature, analysis of analogous compounds provides significant insights. For instance, studies on 3-(1,3-benzothiazol-2-yl)-2-hydroxynaphthalene-1-carbaldehyde show that its photophysical properties are highly sensitive to the microenvironment, including solvent polarity. Such sensitivity is primarily attributed to changes in the molecule's dipole moment upon electronic excitation and the potential for phenomena like Excited-State Intramolecular Proton Transfer (ESIPT).

Computational models like the Polarizable Continuum Model (PCM) are widely used to simulate the solvent environment. This approach treats the solvent as a continuous medium characterized by its dielectric constant, allowing for the calculation of molecular properties in various solvents, from nonpolar (e.g., cyclohexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).

For molecules capable of ESIPT, the solvent can influence the stability of different tautomeric forms (Enol and Keto). In the case of Ethyl 2-hydroxynaphthalene-1-carboxylate, an intramolecular hydrogen bond exists between the hydroxyl group at the C2 position and the carbonyl oxygen of the ester group. Upon photoexcitation, a proton can transfer from the hydroxyl to the carbonyl group, forming a keto-tautomer. The polarity of the solvent can affect the energy barrier of this process and the relative stability of the resulting excited-state species.

Investigations into related compounds have shown that with an increase in solvent polarity, the maximum absorption peak may exhibit a redshift (a shift to longer wavelengths), indicating that the polarity of the solvent influences the photoexcitation behavior. Furthermore, a significant increase in the dipole moment of the excited keto form compared to the ground enol form suggests that polar solvents would preferentially stabilize the excited state, leading to a large Stokes shift in the fluorescence emission.

The following interactive table illustrates the type of data typically generated in computational studies on solvatochromism, showing how the absorption maximum (λ_abs) might be expected to shift for Ethyl 2-hydroxynaphthalene-1-carboxylate in solvents of varying polarity, based on general principles and findings for similar molecules.

Table 1. Representative Theoretical Absorption Maxima (λabs) of Ethyl 2-hydroxynaphthalene-1-carboxylate in Various Solvents.

| Solvent | Dielectric Constant (ε) | Predicted λabs (nm) |

|---|---|---|

| Cyclohexane | 2.02 | 340 |

| Dichloromethane | 8.93 | 348 |

| Ethanol (B145695) | 24.55 | 352 |

| Acetonitrile | 37.50 | 355 |

Chemical Reactivity and Functional Group Transformations

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity, participating in derivatization reactions and influencing the molecule's conformational preferences through hydrogen bonding.

The hydroxyl group of ethyl 2-hydroxynaphthalene-1-carboxylate can be readily converted into an ether through Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a nucleophilic naphthoxide ion, which then undergoes nucleophilic substitution with an alkyl halide.

For example, reaction with an alkyl halide (R-X) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) yields the corresponding ether derivative. The choice of base and solvent is crucial for optimizing the reaction yield and preventing side reactions, such as reaction at the ester group.

Beyond simple ethers, the hydroxyl group can be transformed into other oxygen-containing moieties. Acylation with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding ester. This transformation is often used as a protecting group strategy in multi-step syntheses.

Table 1: Examples of Hydroxyl Group Derivatization

| Reagent | Conditions | Product Type |

|---|---|---|

| Alkyl Halide (e.g., Ethyl Iodide) + Base (e.g., K2CO3) | Solvent (e.g., Acetone), Reflux | Ether (Ethyl 2-ethoxynaphthalene-1-carboxylate) |

| Acetyl Chloride + Base (e.g., Pyridine) | Solvent (e.g., Dichloromethane), 0°C to RT | Ester (Ethyl 2-acetoxynaphthalene-1-carboxylate) |

| Benzyl Bromide + Base (e.g., NaH) | Solvent (e.g., DMF), RT | Benzyl Ether (Ethyl 2-(benzyloxy)naphthalene-1-carboxylate) |

The proximity of the hydroxyl group at the C2 position to the carbonyl oxygen of the ethyl carboxylate group at the C1 position allows for the formation of a stable, six-membered intramolecular hydrogen bond. nih.gov This internal hydrogen bond significantly influences the compound's physical and chemical properties, including its acidity, spectral characteristics (IR and NMR), and conformational rigidity. The formation of such bonds can impact membrane permeability and solubility in different environments. nih.gov

Like other 2-naphthols, ethyl 2-hydroxynaphthalene-1-carboxylate can exhibit keto-enol tautomerism. wikipedia.orglibretexts.org The enol form (the phenol (B47542) structure) is generally the overwhelmingly predominant tautomer due to the stability conferred by the aromaticity of the naphthalene (B1677914) ring. However, the keto tautomer can exist in a minor equilibrium and may participate in certain reactions. wikipedia.org The presence of the electron-withdrawing carboxylate group can influence the equilibrium position, though the aromatic enol form remains dominant.

Reactions at the Carboxylate Moiety

The ethyl carboxylate group is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into other carboxylic acid derivatives.

The ester can be hydrolyzed to the corresponding carboxylic acid, 2-hydroxynaphthalene-1-carboxylic acid, under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis : This is a reversible reaction requiring an excess of water and a strong acid catalyst (e.g., H2SO4 or HCl) with heating. libretexts.orgchemguide.co.uk The equilibrium lies towards the products if a large volume of water is used.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where the ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). libretexts.orgchemguide.co.uk The reaction initially yields the sodium salt of the carboxylic acid (sodium 2-hydroxynaphthalene-1-carboxylate) and ethanol (B145695). Subsequent acidification of the reaction mixture protonates the carboxylate salt to give the free carboxylic acid. chemguide.co.uk

Transesterification is the process of converting one ester into another by reacting it with an alcohol, which can be catalyzed by either an acid or a base. masterorganicchemistry.commdpi.com For instance, heating ethyl 2-hydroxynaphthalene-1-carboxylate in a large excess of methanol (B129727) with a catalytic amount of acid or base would lead to the formation of methyl 2-hydroxynaphthalene-1-carboxylate and ethanol. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is typically used as the solvent. masterorganicchemistry.comorganic-chemistry.org

The ethyl ester can be converted into an amide, which is a key functional group in many biologically active molecules. orgchemres.org Direct amidation by reacting the ester with an amine is possible but often requires harsh conditions (high temperature and pressure).

A more common and efficient method involves a two-step process:

First, the ester is hydrolyzed to the carboxylic acid (2-hydroxynaphthalene-1-carboxylic acid) as described above.

The resulting carboxylic acid is then coupled with an amine using a peptide coupling reagent (e.g., DCC, EDC) or by first converting the acid to a more reactive intermediate, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with the amine. google.com

This two-step approach allows for the synthesis of a wide variety of primary, secondary, and tertiary amides under milder conditions. For example, reaction of 2-hydroxy-3-naphthoic acid chloride with an amine yields the corresponding amide. google.com

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring

The reactivity of the naphthalene ring towards substitution is governed by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) The naphthalene ring is activated towards electrophilic attack by the strongly electron-donating hydroxyl (-OH) group and deactivated by the electron-withdrawing ethyl carboxylate (-COOEt) group. ucalgary.ca

The -OH group at C2 is a powerful activating group and directs incoming electrophiles primarily to the ortho (C1 and C3) positions. wikipedia.org

The -COOEt group at C1 is a deactivating group and directs incoming electrophiles to the meta positions relative to itself (C3, C8, and C6).

Considering these combined effects, the C3 position is strongly activated by the hydroxyl group and is also a meta position relative to the deactivating carboxylate group. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur predominantly at the C3 position. masterorganicchemistry.comyoutube.com For example, bromination of 2-naphthol (B1666908) typically occurs at the 1-position, but since this is blocked, the next most reactive site, C3, would be favored. wikipedia.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO3, H2SO4 | Ethyl 3-nitro-2-hydroxynaphthalene-1-carboxylate |

| Bromination | Br2, FeBr3 or CCl4 | Ethyl 3-bromo-2-hydroxynaphthalene-1-carboxylate |

| Sulfonation | Fuming H2SO4 | Ethyl 2-hydroxy-3-sulfonaphthalene-1-carboxylate |

Nucleophilic Aromatic Substitution (SNAr) Standard nucleophilic aromatic substitution (SNAr) reactions require a leaving group (like a halide) and strong electron-withdrawing groups (like -NO2) positioned ortho or para to it on the aromatic ring. wikipedia.orgchemistrysteps.comlibretexts.org Ethyl 2-hydroxynaphthalene-1-carboxylate itself is not suitably substituted to undergo SNAr reactions, as it lacks both a good leaving group and the necessary strong activation.

However, derivatives of this compound could be made to undergo SNAr. For instance, if the compound were nitrated at the C3 position and the hydroxyl group at C2 were converted into a better leaving group (e.g., a tosylate), the resulting molecule would be activated for nucleophilic attack at the C2 position. A nucleophile could then displace the tosylate group. The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

Regioselective Functionalization

The directing effects of the hydroxyl and carboxylate groups on ethyl 2-hydroxynaphthalene-1-carboxylate are crucial for predicting the outcome of substitution reactions. The hydroxyl group, being a strong activating ortho-, para-director, significantly enhances the nucleophilicity of the aromatic ring at specific positions. In 2-naphthol systems, electrophilic attack is strongly favored at the C-1 position due to the formation of a more stable carbocation intermediate where the aromaticity of the adjacent ring is preserved. stackexchange.com

However, in ethyl 2-hydroxynaphthalene-1-carboxylate, the C-1 position is already substituted. Therefore, electrophilic attack will be directed to other activated positions. The primary sites for functionalization are the C-3 (ortho to the hydroxyl group) and, to a lesser extent, the C-4 (para to the hydroxyl group) positions. Functionalization can occur either at the oxygen of the hydroxyl group (O-alkylation) or on the naphthalene ring itself (C-alkylation), depending on the reaction conditions. For instance, O-alkylation of β-naphthols can be achieved using various alkylating agents under basic conditions. scirp.orgresearchgate.netresearchgate.net While specific studies on ethyl 2-hydroxynaphthalene-1-carboxylate are not prevalent, the principles of electrophilic aromatic substitution on substituted naphthols provide a strong framework for predicting its regioselective behavior. stackexchange.comcardiff.ac.uknih.gov

Cyclization and Annulation Reactions Forming Fused Systems

Ethyl 2-hydroxynaphthalene-1-carboxylate is an excellent substrate for building fused heterocyclic systems, such as dihydronaphthofurans and naphthopyrans. These reactions typically leverage the nucleophilicity of the hydroxyl group and the adjacent activated positions on the naphthalene ring.

Synthesis of Dihydronaphthofurans

A straightforward, one-pot synthesis of ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates can be achieved from 2-naphthol derivatives. rsc.orgbohrium.com This method involves the reaction of the naphthol with ethyl 2,3-dibromopropanoate in the presence of a base like potassium carbonate in refluxing acetone. rsc.orgbohrium.com The reaction proceeds through an initial O-alkylation of the naphthol by the dibromoester, followed by an intramolecular cyclization to form the dihydrofuran ring.

The general reaction scheme starting from a 2-naphthol is as follows:

Step 1: The naphthalenolate, formed by the deprotonation of the 2-naphthol derivative by potassium carbonate, attacks ethyl 2,3-dibromopropanoate.

Step 2: An intramolecular nucleophilic substitution then occurs, where the oxygen attacks the carbon bearing the second bromine atom, leading to the closure of the furan (B31954) ring.

This reaction has been shown to be effective for various substituted 2-naphthols, yielding the corresponding dihydronaphthofuran derivatives in good yields. bohrium.com

Table 1: Synthesis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates from Substituted 2-Naphthols bohrium.com

| Starting Naphthol Derivative | Product | Yield (%) |

|---|---|---|

| 2-Naphthol | Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate | 83 |

| 3-Methyl-2-naphthol | Ethyl 8-methyl-1,2-dihydronaphtho[2,1-b]furan-2-carboxylate | 75 |

This table is based on data for analogous 2-naphthol compounds as reported in the literature.

Formation of Naphthopyran Derivatives

Naphthopyran derivatives can be synthesized from ethyl 2-hydroxynaphthalene-1-carboxylate or similar 2-naphthol precursors through multicomponent reactions. A common approach is the one-pot condensation of a naphthol, an aldehyde, and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), often under basic catalysis. scielo.org.mxsciforum.netresearchgate.net

The reaction mechanism typically involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate. This is followed by a Michael addition of the naphthol's phenoxide ion to the unsaturated intermediate. Subsequent intramolecular cyclization and tautomerization yield the final 4H-naphthopyran derivative. scielo.org.mx

For example, reacting a 2-naphthol derivative with an aromatic aldehyde and ethyl cyanoacetate in the presence of a catalyst like piperidine (B6355638) leads to the formation of ethyl 2-amino-4-aryl-4H-naphtho[2,1-b]pyran-3-carboxylates. nih.gov

Table 2: Synthesis of Naphthopyran Derivatives via Multicomponent Reaction

| Aldehyde | Active Methylene Compound | Naphthol | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Malononitrile | 2-Naphthol | 2-Amino-4-(4-chlorophenyl)-4H-naphtho[2,1-b]pyran-3-carbonitrile | 82 | nih.gov |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | 2-Naphthol | Ethyl 2-amino-4-(4-chlorophenyl)-4H-naphtho[2,1-b]pyran-3-carboxylate | 69 | nih.gov |

| Benzaldehyde | Ethyl Cyanoacetate | (Z)-2-benzylidenebenzo[b]thiophen-3(2H)-one* | Ethyl 2-amino-4-phenyl-4H-1-benzothieno[3,2-b]pyran-3-carboxylate | - | nih.gov |

*Note: These examples use a benzothiophenone derivative which reacts analogously to a naphthol in this context to form a thienopyran, demonstrating the versatility of the reaction.

This synthetic strategy is highly efficient and allows for the generation of a diverse library of naphthopyran derivatives by varying the aldehyde and active methylene components. researchgate.net

Coordination Chemistry, Ligand Design, and Metal Complexation

Ethyl 2-hydroxynaphthalene-1-carboxylate as a Potential Ligand Scaffold

Ethyl 2-hydroxynaphthalene-1-carboxylate possesses key features that make it an attractive scaffold for designing ligands. The molecule contains a phenolic hydroxyl (-OH) group and an ester carbonyl (C=O) group positioned ortho to each other on the naphthalene (B1677914) ring system. This arrangement of a hard oxygen donor (from the deprotonated hydroxyl group) and a borderline oxygen donor (from the carbonyl group) is ideal for forming a stable five-membered chelate ring upon coordination to a metal ion.

The rigid naphthalene framework ensures that these donor atoms are held in a pre-organized orientation, which can reduce the entropic penalty of complexation and lead to more stable metal complexes. The planarity and extended π-system of the naphthalene core can also influence the electronic properties and geometry of the resulting metal complexes. While direct studies on ethyl 2-hydroxynaphthalene-1-carboxylate as a ligand are not extensively documented, its structural analogue, 2-hydroxy-1-naphthaldehyde (B42665), has been widely studied, providing significant insight into the potential of this ligand scaffold. researchgate.netbohrium.comnih.gov The primary difference lies in the ester group (-COOEt) versus the aldehyde group (-CHO), which will modulate the electronic and steric properties of the ligand and its complexes.

Synthesis of Naphthalene-Derived Ligands with Related Structural Motifs